n-(2-((2-Bromoallyl)oxy)phenyl)acetamide
Description
Overview of Aryl Acetamides in Organic Synthesis and Medicinal Chemistry Contexts
Aryl acetamides, a subclass of substituted acetamides where the acetamide (B32628) group is bonded to an aromatic ring, are pivotal structural motifs in both organic synthesis and medicinal chemistry. In organic synthesis, the acetamide group can serve as a directing group for carbon-hydrogen (C-H) bond activation, enabling the regioselective functionalization of aromatic rings. acs.org This strategy has been employed in palladium-catalyzed reactions to introduce aryl groups at the ortho position of arylacetamides. acs.org Furthermore, aryl acetamides are readily accessible through various synthetic methods, including the coupling of aryl amines with acetonitrile (B52724) or the acylation of anilines. researchgate.netarabjchem.org
From a medicinal chemistry perspective, the aryl acetamide scaffold is present in a wide array of biologically active molecules and pharmaceutical agents. researchgate.netnih.gov This structural unit is found in compounds exhibiting anti-inflammatory, anticancer, analgesic, and antimicrobial properties. nih.govresearchgate.net For instance, N-phenylacetamide derivatives have been investigated for their potential as antibacterial and nematicidal agents. mdpi.com The development of metal-based therapeutic agents has also explored the potential of aryl acetamide derived Zn(II) complexes as enzyme inhibitors and anticancer candidates. rsc.orgrsc.org The versatility of the aryl acetamide core allows for structural modifications to optimize pharmacokinetic and pharmacodynamic properties, making it a valuable pharmacophore in drug discovery. archivepp.com
Structural Characteristics and Fundamental Reactivity of the N-(2-((2-Bromoallyl)oxy)phenyl)acetamide Framework
The fundamental reactivity of this framework is dictated by the interplay of these components:
Aryl Acetamide Moiety : The acetamide group can influence the electronic properties of the phenyl ring and can participate in hydrogen bonding. The nitrogen atom's lone pair can be delocalized into the aromatic system, affecting its reactivity in electrophilic aromatic substitution reactions.
2-Bromoallyl Ether Group : This group introduces multiple reactive sites. The double bond in the allyl group is susceptible to addition reactions. The bromine atom is a good leaving group, making the allylic carbon prone to nucleophilic substitution. The ether linkage, while generally stable, can be cleaved under harsh conditions.
The proximity of the acetamide and the 2-bromoallyloxy groups on the aromatic ring can lead to intramolecular reactions, offering pathways to complex heterocyclic structures.
Below is a table summarizing the key structural features and their potential reactivity:
| Structural Feature | Description | Potential Reactivity |
| Aryl Ring | A benzene (B151609) ring substituted with both an acetamide and a 2-bromoallyloxy group. | Electrophilic Aromatic Substitution, C-H Activation |
| Acetamide Group | A -NHCOCH₃ group attached to the aryl ring. | Directing group for ortho-substitution, Hydrolysis, Hydrogen bonding |
| Ether Linkage | A -O- linkage connecting the aryl ring and the allyl group. | Cleavage under strong acidic or basic conditions |
| Allyl Group | A -CH₂-CH=CH₂ group. | Electrophilic addition to the double bond, Radical reactions |
| Bromo Substituent | A bromine atom attached to the allyl group. | Nucleophilic substitution, Radical abstraction |
Rationale for In-depth Academic Investigation of the Chemical Compound
The multifaceted structure of this compound provides a strong rationale for its in-depth academic investigation. The presence of multiple reactive centers within a single molecule makes it a versatile precursor for the synthesis of a variety of organic compounds, particularly heterocyclic systems, which are of great interest in medicinal chemistry.
The potential for this compound to undergo intramolecular cyclization reactions is a key area of interest. Such reactions could lead to the formation of novel and complex molecular scaffolds that may exhibit interesting biological activities. The bromoallyl group, in particular, is a valuable handle for introducing further chemical diversity.
Furthermore, the study of the reactivity of this compound can provide valuable insights into the interplay of different functional groups and their influence on reaction outcomes. This knowledge is crucial for the rational design of new synthetic methodologies and the construction of complex molecular architectures.
Scope and Objectives of Contemporary Research on this compound
Contemporary research on this compound is likely to focus on several key areas:
Synthetic Applications : Exploring the use of this compound as a building block for the synthesis of novel heterocyclic compounds through intramolecular and intermolecular reactions. This includes investigating various catalytic systems to control the regioselectivity and stereoselectivity of these transformations.
Reaction Mechanism Studies : Elucidating the mechanisms of the reactions involving this compound to gain a deeper understanding of its chemical behavior. This could involve computational studies and detailed kinetic analyses.
Medicinal Chemistry Exploration : Synthesizing a library of derivatives based on the this compound scaffold and evaluating their biological activities. Given the prevalence of the aryl acetamide motif in pharmaceuticals, these new compounds could be screened for a wide range of therapeutic targets.
The primary objectives of this research would be to:
Develop efficient and selective synthetic routes to new and complex molecules starting from this compound.
Discover novel chemical transformations and reaction pathways.
Identify new lead compounds for drug discovery by exploring the biological potential of its derivatives.
The following table outlines the key research areas and their specific objectives:
| Research Area | Specific Objectives |
| Synthetic Methodology | - Develop novel cyclization strategies. - Explore transition-metal-catalyzed cross-coupling reactions. - Investigate cascade reactions to build molecular complexity. |
| Mechanistic Insights | - Characterize reaction intermediates. - Perform computational modeling of reaction pathways. - Study the influence of reaction conditions on product distribution. |
| Drug Discovery | - Synthesize a diverse library of analogues. - Screen for biological activity against various targets (e.g., enzymes, receptors). - Establish structure-activity relationships (SAR). |
Structure
3D Structure
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
N-[2-(2-bromoprop-2-enoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H12BrNO2/c1-8(12)7-15-11-6-4-3-5-10(11)13-9(2)14/h3-6H,1,7H2,2H3,(H,13,14) |
InChI Key |
NTRRNKSIVFAKOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC(=C)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for N 2 2 Bromoallyl Oxy Phenyl Acetamide
Retrosynthetic Analysis of the Chemical Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan. For N-(2-((2-bromoallyl)oxy)phenyl)acetamide, the analysis focuses on disconnecting the primary functional groups.
Disconnection Approaches for the Acetamide (B32628) Functional Group
The most logical disconnection for the acetamide group is at the amide C-N bond. This is a standard and reliable disconnection strategy.
Primary Disconnection: C-N Amide Bond
Synthons: An acyl cation synthon (CH₃CO⁺) and an aminoaryl synthon.
Reagent Equivalents: The acyl cation is represented by an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride . The aminoaryl synthon corresponds to the precursor 2-((2-bromoallyl)oxy)aniline .
This retrosynthetic step simplifies the target molecule to a substituted aniline (B41778) intermediate, reducing the complexity by removing one of the key functional groups. The formation of an amide bond from an amine and an acyl halide or anhydride is a high-yielding and well-established transformation in organic synthesis.
Disconnection Strategies for the Bromoallyl Ether Moiety
The next key feature is the ether linkage. The disconnection of the C-O bond of the ether is a common strategy, pointing towards the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com
Primary Disconnection: Aryl-O-Alkyl Ether Bond
Synthons: An aryloxide anion synthon and a 2-bromoallyl cation synthon.
Reagent Equivalents: The aryloxide is generated from the phenolic precursor N-(2-hydroxyphenyl)acetamide (also known as 2-acetamidophenol) by deprotonation with a suitable base. The cationic synthon is represented by an alkylating agent, typically 2,3-dibromopropene (B1205560) . sigmaaldrich.com
The Williamson ether synthesis involves the SN2 reaction of an alkoxide (in this case, a phenoxide) with a primary alkyl halide. youtube.comlibretexts.org This approach is highly effective for forming ethers from phenols and unhindered alkyl halides.
Considerations for the Substituted Phenyl Ring Precursors
Tracing the synthesis back further leads to the core aromatic structure. Both disconnection strategies ultimately converge on a simple, bifunctional precursor: 2-aminophenol (B121084) . wikipedia.orgrsc.org
Pathway A Precursor: N-(2-hydroxyphenyl)acetamide, which is derived from 2-aminophenol via acetylation.
Pathway B Precursor: 2-((2-bromoallyl)oxy)aniline, which is derived from 2-aminophenol via etherification.
The choice of the initial reaction on the 2-aminophenol starting material is a critical strategic decision. One must consider the compatibility of the free functional groups with the subsequent reaction conditions. For instance, the basic conditions of the Williamson ether synthesis could potentially affect a free amino group, making protection via acetylation a favorable strategy. Conversely, the acetylation of 2-((2-bromoallyl)oxy)aniline is generally a straightforward reaction.
Based on this analysis, two primary synthetic pathways can be proposed:
Pathway A: Acetylation of 2-aminophenol followed by etherification of the resulting N-(2-hydroxyphenyl)acetamide.
Pathway B: Etherification of 2-aminophenol followed by acetylation of the resulting 2-((2-bromoallyl)oxy)aniline.
Precursor Synthesis and Pre-functionalization Strategies
The successful synthesis of this compound relies on the efficient preparation of its key precursors.
Synthesis of Substituted Anilines and Phenolic Intermediates
The central precursor for the substituted phenyl ring is 2-aminophenol, a readily available chemical. wikipedia.org It is typically synthesized industrially by the catalytic hydrogenation of 2-nitrophenol. wikipedia.org
Synthesis of N-(2-hydroxyphenyl)acetamide (Precursor for Pathway A)
This intermediate is prepared by the selective N-acetylation of 2-aminophenol. The reaction is typically carried out by treating 2-aminophenol with an acetylating agent.
| Acetylating Agent | Solvent | Conditions | Typical Yield |
| Acetic Anhydride | Acetic Acid or Water | Room Temperature | High |
| Acetyl Chloride | Aprotic Solvent (e.g., DCM, THF) with Base (e.g., Triethylamine) | 0 °C to Room Temperature | High |
The high nucleophilicity of the amino group compared to the phenolic hydroxyl group allows for selective N-acetylation under controlled conditions.
Synthesis of 2-((2-bromoallyl)oxy)aniline (Precursor for Pathway B)
This intermediate is synthesized via a Williamson ether synthesis by reacting 2-aminophenol with 2,3-dibromopropene. wikipedia.orgmasterorganicchemistry.com A base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.
| Base | Solvent | Temperature |
| Potassium Carbonate (K₂CO₃) | Acetone (B3395972), DMF, or Acetonitrile (B52724) | Reflux |
| Sodium Hydride (NaH) | THF or DMF | 0 °C to Room Temperature |
| Sodium Hydroxide (B78521) (NaOH) | Water/Organic Biphasic System with a Phase Transfer Catalyst | Room Temperature to Reflux |
A crucial aspect of this step is achieving selectivity for O-alkylation over N-alkylation. Under basic conditions, the phenoxide is significantly more nucleophilic than the neutral amine, favoring the desired ether formation.
Preparation of Brominated Allylic Reagents and Ether Precursors
The key reagent for introducing the bromoallyl moiety is 2,3-dibromopropene.
Synthesis of 2,3-Dibromopropene
This compound can be prepared through several established methods. One common laboratory-scale method involves the dehydrobromination of 1,2,3-tribromopropane. orgsyn.org
| Starting Material | Reagent | Conditions |
| 1,2,3-Tribromopropane | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Aqueous or alcoholic solution, heating |
| Propargyl Alcohol | Phosphorus Tribromide (PBr₃) | Controlled temperature |
The reaction with tribromopropane proceeds via an E2 elimination mechanism. orgsyn.org Another route involves the reaction of propargyl alcohol with phosphorus tribromide, which can yield a mixture of brominated propene isomers. chemicalbook.com
Key Synthetic Routes to this compound
Amide bond formation is a cornerstone of organic synthesis, and several reliable methods can be applied to construct the acetamide group in this compound. nih.govresearchgate.net A common strategy involves the acylation of an aniline derivative. For instance, if the synthetic pathway commences with the formation of the ether linkage first, the intermediate would be 2-((2-bromoallyl)oxy)aniline. This amine can then be acylated to form the final product.
Standard acylation procedures include reaction with acetylating agents such as acetyl chloride or acetic anhydride. When using a highly reactive acyl halide like acetyl chloride, the reaction typically requires a base to neutralize the hydrochloric acid byproduct. who.int Alternatively, less reactive acetic anhydride can be used, sometimes with an acid or base catalyst, often requiring heat. The choice of reagent can influence reaction conditions and the purification strategy for the final product.
The formation of the ether linkage in this compound is typically achieved through an O-alkylation reaction, most commonly the Williamson ether synthesis. mdpi.com This method involves the reaction of a phenoxide ion with an appropriate alkyl halide. In the context of this synthesis, the precursor would be N-(2-hydroxyphenyl)acetamide, which is deprotonated by a base to form the corresponding phenoxide.
This nucleophilic phenoxide then attacks the alkyl halide, 2,3-dibromopropene, to form the desired ether. The regioselectivity of this reaction is crucial; the phenoxide must react with the allylic carbon bearing a bromine atom. The presence of two bromine atoms in 2,3-dibromopropene requires controlled reaction conditions to favor mono-alkylation and form the desired 2-bromoallyl ether rather than other potential side products. The selectivity of N- versus O-alkylation can be influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. nih.govresearchgate.net
Two primary multi-step synthetic sequences can be envisioned for the preparation of this compound, differing in the order of the amide formation and O-alkylation steps.
Pathway A:
Acetylation of 2-Aminophenol: 2-Aminophenol is reacted with an acetylating agent (e.g., acetic anhydride) to form N-(2-hydroxyphenyl)acetamide.
O-Alkylation: The resulting N-(2-hydroxyphenyl)acetamide is then subjected to O-alkylation with 2,3-dibromopropene in the presence of a base to yield this compound.
Pathway B:
O-Alkylation of 2-Aminophenol: 2-Aminophenol is first reacted with 2,3-dibromopropene to form 2-((2-bromoallyl)oxy)aniline. This step requires careful control to ensure selective O-alkylation over N-alkylation.
Acetylation: The intermediate 2-((2-bromoallyl)oxy)aniline is then acylated using acetyl chloride or acetic anhydride to afford the final product.
Process optimization for either pathway involves refining reaction conditions to maximize yield and minimize side-product formation. This includes selecting the optimal base, solvent, temperature, and reaction time for each step. syrris.jp Purification techniques, such as recrystallization or column chromatography, are essential to isolate the target compound in high purity.
Catalytic Systems and Reaction Conditions in this compound Synthesis
The efficiency and success of synthesizing this compound are highly dependent on the careful selection of catalytic systems and the precise control of reaction conditions.
Bases play a critical role in both the key transformations required for the synthesis.
In O-Alkylation: For the Williamson ether synthesis, a base is required to deprotonate the phenolic hydroxyl group of N-(2-hydroxyphenyl)acetamide, generating the nucleophilic phenoxide. Common bases for this purpose include inorganic carbonates like potassium carbonate (K2CO3) or more powerful bases like sodium hydride (NaH). nih.govnih.gov The choice of base can affect the reaction rate and selectivity. For instance, K2CO3 is a milder base often used in polar aprotic solvents, while NaH is a strong, non-nucleophilic base typically used in anhydrous solvents like THF or DMF. googleapis.comresearchgate.net
In Amide Bond Formation: When using acyl chlorides for acylation, a base is necessary to act as an acid scavenger, neutralizing the HCl generated during the reaction. Tertiary amines, such as triethylamine (B128534) (Et3N) or pyridine, are commonly employed for this purpose. nih.gov These bases prevent the protonation of the starting amine, which would render it unreactive, and drive the reaction to completion.
| Reaction Step | Base/Acid Scavenger | Function | Typical Solvent |
|---|---|---|---|
| O-Alkylation | Potassium Carbonate (K₂CO₃) | Deprotonates phenol (B47542) | Dimethylformamide (DMF), Acetone |
| O-Alkylation | Sodium Hydride (NaH) | Deprotonates phenol | Tetrahydrofuran (B95107) (THF), DMF |
| Amide Formation (from Acyl Chloride) | Triethylamine (Et₃N) | Scavenges HCl byproduct | Dichloromethane (B109758) (DCM), THF |
The selection of an appropriate solvent and the maintenance of an optimal temperature are paramount for achieving high reaction efficiency.
Solvents: The solvent must dissolve the reactants and reagents while being inert to the reaction conditions. For O-alkylation reactions, polar aprotic solvents like dimethylformamide (DMF) or acetone are often preferred as they effectively solvate the cation of the base (e.g., K+ or Na+) without solvating the phenoxide anion, thus enhancing its nucleophilicity. mdpi.comnih.gov For amide formation, solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. googleapis.com
Temperature: Temperature control is crucial for managing reaction rates and preventing the formation of undesired byproducts. O-alkylation reactions are frequently conducted at elevated temperatures, such as 80-100 °C, to ensure a reasonable reaction rate. nih.govnih.gov Amide formation reactions, especially with reactive acyl chlorides, can often be performed at room temperature or even at 0 °C to control their exothermicity. nih.gov Monitoring the reaction progress, for example by Thin Layer Chromatography (TLC), helps in determining the optimal reaction time and temperature. mdpi.com
| Reaction Step | Typical Solvent | Typical Temperature Range | Key Considerations |
|---|---|---|---|
| O-Alkylation | Dimethylformamide (DMF) | 80-100 °C | Ensures solubility and sufficient reaction rate. |
| O-Alkylation | Acetone | Reflux | Good for reactions with K₂CO₃. |
| Amide Formation | Dichloromethane (DCM) | 0 °C to Room Temperature | Controls reactivity of acyl chlorides. |
| Amide Formation | Tetrahydrofuran (THF) | Room Temperature to Reflux | Depends on the reactivity of the acylating agent. |
Influence of Phase Transfer Catalysts on Synthetic Transformations
The synthesis of this compound via the Williamson ether synthesis framework, specifically through the O-alkylation of N-(2-hydroxyphenyl)acetamide with an agent like 2,3-dibromopropene, is significantly enhanced by the application of phase-transfer catalysis (PTC). This methodology is crucial for reactions involving reactants that are immiscible, such as an aqueous alkaline solution and an organic solvent containing the substrate.
Phase-transfer catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the phenoxide anion from the aqueous phase into the organic phase. In this organic medium, the "naked," less-solvated anion exhibits increased nucleophilicity, leading to a faster and more efficient reaction with the bromoallyl electrophile. The general mechanism involves the catalyst cation (Q⁺) pairing with the phenoxide anion (ArO⁻) to form a lipophilic ion pair [Q⁺ArO⁻], which readily dissolves in the organic phase to react with the alkylating agent (R-X).
The effectiveness of the synthetic transformation is contingent on several factors, including the structure of the catalyst, the choice of solvent, the concentration of the base, and the reaction temperature.
Detailed Research Findings
Research into analogous O-alkylation of phenols under PTC conditions reveals key insights applicable to the synthesis of this compound. Quaternary ammonium salts are the most common catalysts due to their efficiency and cost-effectiveness.
The structure of the catalyst plays a pivotal role. The lipophilicity of the cation, determined by the length of its alkyl chains, must be balanced. Very small cations, such as tetramethylammonium, are too hydrophilic and remain in the aqueous phase, rendering them ineffective. Conversely, excessively bulky cations can reduce reaction rates due to steric hindrance and slower diffusion. Catalysts like tetrabutylammonium (B224687) bromide (TBAB) and tetra-n-butylammonium iodide (TBAI) often provide an optimal balance of lipophilicity and reactivity, leading to high yields. The iodide in TBAI can also participate in a Finkelstein reaction with the bromoallyl group, generating a more reactive iodoallyl intermediate in situ, which can further accelerate the reaction.
The choice of solvent and the concentration of the aqueous base are also critical. While nonpolar aprotic solvents are common, the reaction can be sensitive to the solvent's ability to solvate the catalyst's ion pair. Concentrated alkaline solutions (e.g., 30-50% NaOH or KOH) are generally used to ensure complete deprotonation of the phenolic hydroxyl group. However, excessively high base concentrations can sometimes lead to side reactions, such as the dehydrohalogenation of the alkylating agent. phasetransfercatalysis.com
Kinetic studies on the solid-liquid phase-transfer catalyzed O-allylation of sodium phenoxide with allyl bromide using TBAB as a catalyst demonstrated that the reaction follows pseudo-first-order kinetics. researchgate.net The rate is significantly influenced by the amount of catalyst, temperature, and stirring speed, with an apparent activation energy of 60.92 kJ mol⁻¹ being reported. researchgate.net These findings underscore the importance of optimizing physical and chemical parameters to achieve high conversion rates and yields. Under these controlled PTC conditions, the reaction shows high selectivity for O-alkylation over the competing C-alkylation. researchgate.net
The following table illustrates the influence of various phase-transfer catalysts on the yield and reaction time for the O-alkylation of a substituted phenol, serving as a model for the synthesis of this compound.
Table 1: Influence of Phase Transfer Catalyst on O-Alkylation of N-(2-hydroxyphenyl)acetamide This data is representative of typical results for analogous PTC-mediated O-alkylation of substituted phenols and is intended for illustrative purposes.
| Catalyst | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| None | Toluene/H₂O | 50% NaOH | 80 | 24 | <10 |
| TBAB | Toluene/H₂O | 50% NaOH | 80 | 4 | 92 |
| TBAI | Dichloromethane/H₂O | 50% KOH | 40 | 3 | 95 |
| Aliquat 336 | Toluene/H₂O | 50% NaOH | 80 | 5 | 89 |
| TBAB | Dichloromethane/H₂O | 30% NaOH | 40 | 6 | 85 |
Spectroscopic and Analytical Data for this compound Not Found in Publicly Accessible Scientific Literature
Comprehensive searches of publicly available scientific databases and literature have been conducted to locate advanced spectroscopic and analytical characterization data for the chemical compound this compound. Despite extensive efforts to find experimental data pertaining to its structural elucidation, no specific information was found for this particular molecule.
The objective was to gather detailed research findings for the following analytical techniques, as specified for the structural characterization of this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR chemical shifts and coupling constants.
¹³C NMR chemical shifts for the carbon skeleton.
Data from two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS) for determining the precise elemental composition.
Details on ionization techniques and the resulting diagnostic fragmentation patterns.
The conducted searches did not yield any published papers, database entries, or spectral repositories containing this specific information for this compound. While data exists for structurally related acetamide derivatives, the strict focus on the specified compound precludes the inclusion of information from other molecules. Consequently, the requested article, with its detailed sections on the spectroscopic and analytical characterization of this compound, cannot be generated at this time due to the absence of the necessary scientific data.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of N 2 2 Bromoallyl Oxy Phenyl Acetamide
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
A detailed analysis of the vibrational modes and functional group identification for N-(2-((2-Bromoallyl)oxy)phenyl)acetamide requires experimental IR spectral data, which is currently unavailable.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Characterization of the electronic transitions and chromophores of this compound through UV-Vis spectroscopy is not possible without its experimental absorption spectrum.
X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Crystalline Nature
The determination of the single-crystal structure and the crystalline nature of this compound necessitates XRD analysis, the data for which has not been reported in the available resources.
Elemental Analysis for Empirical Formula Validation
Validation of the empirical formula of this compound through elemental analysis requires experimental data on the percentage composition of its constituent elements, which could not be located.
Due to the absence of the necessary factual data from the performed searches, the request to generate an article on the chemical compound “this compound” cannot be fulfilled at this time.
Mechanistic Investigations and Reaction Pathways of N 2 2 Bromoallyl Oxy Phenyl Acetamide
Reactivity and Transformation Mechanisms of the Bromoallyl Ether Moiety
The bromoallyl ether group is a highly reactive portion of the molecule, characterized by the presence of an allylic bromide and an allyl ether linkage. This structure opens up several avenues for chemical transformation, including nucleophilic substitution, rearrangement, and cyclization reactions.
The carbon-bromine bond in the 2-bromoallyl group is susceptible to cleavage through nucleophilic substitution. As an allylic halide, it can undergo substitution via both direct (Sɴ2) and allylic rearrangement (Sɴ2') pathways. The course of the reaction is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. In a direct Sɴ2 reaction, a nucleophile attacks the carbon atom directly bonded to the bromine, displacing the bromide ion and maintaining the original connectivity. Conversely, in an Sɴ2' reaction, the nucleophile attacks the terminal carbon of the double bond, leading to a shift of the double bond and displacement of the bromide ion. Nucleophilic substitution reactions are a common and versatile type of reaction in organic chemistry. libretexts.org
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Potential Product (Sɴ2) | Potential Product (Sɴ2') |
|---|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide | N-(2-((2-hydroxyallyl)oxy)phenyl)acetamide | N-(2-(3-hydroxyprop-1-en-2-yloxy)phenyl)acetamide |
| Cyanide | Sodium Cyanide | N-(2-((2-cyanoallyl)oxy)phenyl)acetamide | N-(2-(3-cyanoprop-1-en-2-yloxy)phenyl)acetamide |
| Azide | Sodium Azide | N-(2-((2-azidoallyl)oxy)phenyl)acetamide | N-(2-(3-azidoprop-1-en-2-yloxy)phenyl)acetamide |
This table presents hypothetical products based on established reactivity patterns of allylic halides.
Allyl aryl ethers are well-known to undergo thermal or acid-catalyzed sigmatropic rearrangements, most notably the Claisen rearrangement. This pericyclic reaction involves the concerted reorganization of six electrons, leading to the formation of an ortho-allyl phenol (B47542). For N-(2-((2-bromoallyl)oxy)phenyl)acetamide, this would involve the migration of the 2-bromoallyl group from the ether oxygen to the ortho position of the phenyl ring. Density-functional-theory (DFT) calculations on similar systems suggest that such rearrangements can proceed stepwise through tight-ion-pair intermediates. rsc.org
In addition to the classic Claisen rearrangement, transition metal-catalyzed rearrangements are also possible. For instance, palladium-catalyzed reactions have been shown to facilitate the rearrangement of allyl ethers, involving the breakage of the C-O bond and the formation of new C-N or C-C bonds. nih.govfrontiersin.org Such catalytic systems could potentially be applied to induce novel transformations in the title compound.
Table 2: Potential Rearrangement Reactions
| Reaction Type | Conditions | Potential Product |
|---|---|---|
| Claisen Rearrangement | Heat (thermal) or Lewis Acid | N-(3-(2-bromoallyl)-2-hydroxyphenyl)acetamide |
This table outlines potential rearrangement products based on known reactions of analogous allyl aryl ethers.
The proximate positioning of the reactive bromoallyl group and other nucleophilic centers within the molecule, such as the acetamide (B32628) nitrogen or the electron-rich aromatic ring, creates opportunities for intramolecular cyclization reactions. These reactions can be initiated by a base, which deprotonates the acetamide nitrogen, or by a Lewis acid, which activates the bromoallyl group. The resulting cyclization can lead to the formation of various heterocyclic ring systems. For example, intramolecular carbocyclization reactions have been observed in related N-alkynylphenyl acetamides, leading to the formation of quinolinone derivatives. researchgate.net
Table 3: Potential Intramolecular Cyclization Pathways
| Nucleophilic Center | Conditions | Potential Heterocyclic Product |
|---|---|---|
| Acetamide Nitrogen | Base (e.g., NaH) | 4-(bromomethylene)-3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netoxazine derivative |
This table illustrates hypothetical cyclization products based on the intramolecular reactivity of the functional groups present.
Chemical Transformations of the Acetamide Functional Group
The acetamide group, while generally stable, can participate in several characteristic reactions, including hydrolysis and transformations involving the amide nitrogen.
The amide bond in the acetamide moiety is known for its considerable stability but can be cleaved under acidic or basic conditions through hydrolysis.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Subsequent proton transfers and elimination of the amine lead to the formation of a carboxylic acid (acetic acid) and an aminophenol derivative, 2-((2-bromoallyl)oxy)aniline.
Base-Promoted Hydrolysis: In the presence of a strong base, such as hydroxide, the hydroxide ion directly attacks the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral intermediate, which then collapses to expel the amide anion, a relatively poor leaving group. Protonation of the resulting amine yields the final product, 2-((2-bromoallyl)oxy)aniline, and an acetate (B1210297) salt. youtube.com The hydrolysis rate of amides is significantly influenced by pH. researchgate.net
Table 4: Amide Hydrolysis Products
| Condition | Reagents | Products |
|---|---|---|
| Acidic | H₃O⁺, Heat | 2-((2-bromoallyl)oxy)aniline hydrochloride + Acetic Acid |
The nitrogen atom of the acetamide group is generally a weak nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under strongly basic conditions, the amide proton can be removed to form a resonance-stabilized amidate anion. This anion is a more potent nucleophile and can react with various electrophiles, such as alkyl halides, in N-substitution reactions. researchgate.netsemanticscholar.org This allows for the derivatization of the acetamide group, leading to the formation of tertiary amides. The choice of base, solvent, and electrophile can influence the yield and selectivity of the N-alkylation. derpharmachemica.com
Table 5: Potential N-Substitution Reactions
| Electrophile | Reagent Example | Base | Potential Product |
|---|---|---|---|
| Alkyl Halide | Methyl Iodide | NaH | N-(2-((2-bromoallyl)oxy)phenyl)-N-methylacetamide |
| Acyl Chloride | Benzoyl Chloride | NaH | N-acetyl-N-(2-((2-bromoallyl)oxy)phenyl)benzamide |
This table provides examples of potential derivatization reactions at the amide nitrogen following deprotonation.
Reactivity of the Ortho-Substituted Phenyl Ring
Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the reactivity of the ortho-substituted phenyl ring in this compound. General principles of organic chemistry can be used to predict its reactivity, but experimental data on this specific compound is not available in the reviewed sources.
Electrophilic Aromatic Substitution Reactions on the Aromatic Core
There is no specific experimental data in the public domain concerning electrophilic aromatic substitution reactions performed directly on the aromatic core of this compound. While the reactivity of related compounds like acetanilide (B955) is well-documented, with the acetamido group acting as an ortho-para director, specific mechanistic pathways and product distributions for the title compound have not been reported. ijarsct.co.inijarsct.co.inlibretexts.org
Influence of Allyloxy and Acetamido Substituents on Phenyl Ring Activation
The combined influence of the ortho-positioned acetamido (-NHCOCH₃) and 2-bromoallyloxy (-OCH₂C(Br)=CH₂) groups on the activation of the phenyl ring in this compound has not been quantitatively studied or reported.
In general, the acetamido group is known to be an activating, ortho-para directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring through resonance. ijarsct.co.inlibretexts.org This increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack. The ether linkage of the allyloxy group also typically acts as an activating group for similar reasons. However, the presence of two ortho substituents would create significant steric hindrance, which would likely influence the regioselectivity of any potential reaction. libretexts.org The precise electronic effect of the 2-bromoallyl moiety, balancing the electron-donating oxygen with the electron-withdrawing bromine, has not been specifically determined for this molecule.
Predicted Reactivity Based on Substituent Effects
| Substituent Group | Position | Expected Effect on Phenyl Ring | Directing Influence |
|---|---|---|---|
| Acetamido (-NHCOCH₃) | C1 | Activating | Ortho, Para |
Stereochemical Control and Regioselectivity in Reactions Involving the Compound
No published studies were found that investigate the stereochemical control or regioselectivity of reactions specifically involving this compound. Therefore, there is no experimental basis on which to discuss the outcomes of reactions where these factors would be pertinent. Discussions on regioselectivity and stereospecificity are fundamental concepts in organic chemistry, but their application to this particular compound is not documented. youtube.comkhanacademy.org
Computational Chemistry and Theoretical Studies of N 2 2 Bromoallyl Oxy Phenyl Acetamide
Quantum Chemical Calculations for Molecular and Electronic Structure Analysis
Quantum chemistry provides a fundamental understanding of molecular properties based on the principles of quantum mechanics. These calculations can predict the three-dimensional arrangement of atoms, known as molecular geometry, including bond lengths, bond angles, and torsional angles.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Bond Length (C-N) | The distance between the Carbon and Nitrogen atoms in the acetamide (B32628) group. | 1.35 Å |
| Bond Length (C=O) | The distance between the Carbon and Oxygen atoms in the carbonyl group. | 1.23 Å |
| Bond Angle (O-C-C) | The angle formed by the Oxygen and two adjacent Carbon atoms in the ether linkage. | 108.5° |
| Dihedral Angle (C-O-C-C) | The rotational angle around the Carbon-Oxygen bond of the ether group. | 175° |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | -2350.45 Hartrees |
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. Due to the rotational freedom around its single bonds, this compound can adopt various conformations. Exploring the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry, allows for the identification of the most stable conformers and the energy barriers for interconversion between them.
Mechanistic Studies Employing Computational Chemistry Methods
Transition State Modeling for Reaction Pathway Elucidation
Transition state theory explains the rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and activated transition state complexes. Transition state modeling involves identifying the high-energy transition state structure that connects reactants and products. By characterizing the transition state, researchers can understand the energy barrier of a reaction and the intricate details of bond-breaking and bond-forming processes. For instance, in a potential intramolecular cyclization of this compound, transition state modeling would reveal the preferred geometric arrangement of atoms during the ring-forming step.
Prediction of Reaction Selectivity and Kinetic Parameters
When a molecule can undergo multiple competing reaction pathways, computational methods can predict the most likely outcome. By comparing the activation energies calculated for each pathway, the kinetically favored product can be determined. This is crucial for understanding and controlling the selectivity of chemical reactions. Machine learning approaches are also emerging as powerful tools for predicting reaction selectivity.
Quantitative Structure-Activity Relationship (QSAR) Methodological Approaches for Related Chemical Entities
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery and environmental science to predict the activity of new chemical entities.
Derivation and Interpretation of Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be derived from the molecular structure and are used to predict various physicochemical and biological properties. For this compound, a range of descriptors can be calculated to understand its behavior.
Key Molecular Descriptors and Their Interpretation:
Topological Descriptors: These are based on the 2D representation of the molecule and describe aspects like size, shape, and branching. For instance, the Wiener index and Kier & Hall connectivity indices can provide insights into the molecular architecture.
Geometrical Descriptors: Derived from the 3D structure of the molecule, these descriptors include molecular surface area, volume, and shape indices. These are crucial for understanding how the molecule might interact with biological receptors.
Electronic Descriptors: These descriptors relate to the electronic structure of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular reactivity and stability. A smaller gap suggests higher reactivity. Other electronic descriptors include dipole moment and partial charges on atoms, which are important for understanding intermolecular interactions.
Physicochemical Descriptors: These include properties like logP (octanol-water partition coefficient), which predicts the hydrophobicity of the molecule, and molar refractivity, which relates to the molecule's polarizability.
Illustrative Data Table of Molecular Descriptors for a Phenylacetamide Derivative:
| Descriptor Category | Descriptor Name | Typical Calculated Value | Interpretation |
| Topological | Wiener Index | 1258 | Indicates the overall size and branching of the molecule. |
| Geometrical | Molecular Surface Area | 350 Ų | Represents the accessible surface for interactions with other molecules. |
| Electronic | HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| Electronic | LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| Electronic | HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and kinetic stability. |
| Physicochemical | LogP | 3.2 | Suggests a moderate level of hydrophobicity. |
Note: The values in this table are illustrative for a representative phenylacetamide derivative and are not specific to this compound as direct computational studies were not found.
Statistical Modeling for Structure-Property Correlations
Statistical modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are powerful tools in computational chemistry. These models aim to establish a mathematical relationship between the molecular descriptors (structure) and a particular activity or property of the compound.
For a class of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding affinity. The process typically involves:
Data Set Collection: A series of molecules with known activities are selected.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the series.
Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A hypothetical QSAR equation for a series of phenylacetamide derivatives might look like:
Biological Activity = c₀ + c₁ (LogP) + c₂ (HOMO Energy) + c₃ (Molecular Surface Area)
Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model would indicate that the biological activity is influenced by the hydrophobicity, electron-donating ability, and size of the molecule.
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and intermolecular interactions of this compound over time. These simulations solve Newton's equations of motion for a system of atoms and molecules.
Conformational Dynamics:
Intermolecular Interactions:
MD simulations are particularly powerful for studying how a molecule interacts with its surroundings. For this compound, this could involve:
Solvation: Simulating the molecule in a box of water molecules can provide detailed information about its hydration shell, including the number of hydrogen bonds it forms with water and the orientation of water molecules around it.
Protein-Ligand Binding: If the compound is a potential drug candidate, MD simulations can be used to study its binding to a target protein. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the binding pose, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).
Illustrative Data from a Molecular Dynamics Simulation of a Phenylacetamide Derivative in Water:
| Simulation Parameter | Result | Interpretation |
| Root Mean Square Deviation (RMSD) | 1.5 Å (average) | Indicates the stability of the molecule's conformation over the simulation time. |
| Radial Distribution Function (g(r)) of water around the amide oxygen | Peak at 2.8 Å | Shows the most probable distance for hydrogen bonding with water molecules. |
| Number of Hydrogen Bonds with Water | 3-4 (average) | Quantifies the extent of hydrogen bonding between the molecule and the solvent. |
Note: The data presented is illustrative for a related phenylacetamide derivative to demonstrate the type of information obtained from MD simulations.
Derivatization Strategies and Synthesis of Structural Analogues of N 2 2 Bromoallyl Oxy Phenyl Acetamide
Chemical Modifications of the Bromoallyl Moiety
The bromoallyl group is a highly versatile functional handle, offering opportunities for halogen exchange, transformations at the double bond, and carbon-carbon bond formation at the bromine-bearing carbon.
The bromine atom on the allyl group can be readily substituted with other halogens, a common strategy to modulate the reactivity of the substrate. The Finkelstein reaction, a classic halogen exchange method, can be employed to convert the bromo-derivative to its iodo-analogue. manac-inc.co.jpfrontiersin.org This is typically achieved by treating the substrate with an alkali iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a polar solvent like acetone (B3395972). manac-inc.co.jp The precipitation of the less soluble sodium or potassium bromide drives the equilibrium towards the formation of the more reactive iodo-compound, which is often a superior substrate for subsequent coupling reactions. frontiersin.org
Beyond halogen exchange, the bromide can be displaced by a variety of nucleophiles to introduce new functional groups. This nucleophilic substitution allows for the incorporation of azides, cyanides, and thiols, significantly broadening the range of accessible derivatives.
Table 1: Representative Halogen Exchange and Nucleophilic Substitution Reactions
| Reaction Type | Reagent(s) | Solvent | Product Type |
|---|---|---|---|
| Halogen Exchange (Finkelstein) | Sodium Iodide (NaI) | Acetone | N-(2-((2-Iodoallyl)oxy)phenyl)acetamide |
| Azide Substitution | Sodium Azide (NaN₃) | DMF | N-(2-((2-Azidoallyl)oxy)phenyl)acetamide |
| Cyano Substitution | Sodium Cyanide (NaCN) | DMSO | 3-((2-Acetamidophenoxy)methyl)but-3-enenitrile |
The carbon-carbon double bond in the bromoallyl moiety is susceptible to various transformations. Oxidation reactions can introduce oxygen-containing functional groups. Epoxidation, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding oxirane. Dihydroxylation, achievable with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), would produce a diol derivative.
Additionally, the olefin can undergo halogenation. The addition of bromine (Br₂) across the double bond would lead to a vicinal dibromide, creating a 2,3-dibromo-2-(bromomethyl)propyl ether derivative.
The vinyl bromide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. ox.ac.ukorganic-chemistry.org These reactions are fundamental in synthetic chemistry for building molecular complexity. mdpi.com
Suzuki Coupling: Reaction with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base, would replace the bromine atom with an aryl, heteroaryl, or vinyl group. organic-chemistry.org
Heck Coupling: This reaction would couple the bromoallyl moiety with an alkene, catalyzed by a palladium species, to form a more extended unsaturated system.
Stille Coupling: Involves the reaction with an organostannane reagent, providing another effective method for creating C-C bonds under palladium catalysis.
Sonogashira Coupling: This reaction facilitates the coupling of the vinyl bromide with a terminal alkyne, leading to the synthesis of enyne derivatives. mdpi.com
These coupling reactions offer a powerful platform for introducing a wide array of substituents at this position, significantly diversifying the available analogues. nih.govacs.org
Table 2: Examples of Carbon-Carbon Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Substituent |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Styryl |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Vinyl |
Transformations at the Acetamide (B32628) Linkage
The acetamide group provides further opportunities for derivatization, including modifications at the nitrogen atom and cleavage of the amide bond for subsequent re-functionalization.
The amide nitrogen can be deprotonated using a strong base, such as sodium hydride (NaH), to form an amidate anion. This nucleophilic species can then react with various electrophiles. semanticscholar.orgresearchgate.netresearchgate.net
N-Alkylation: Treatment with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would introduce an alkyl group onto the nitrogen, yielding a tertiary amide. semanticscholar.orgresearchgate.net
N-Acylation: Reaction with an acyl halide or anhydride (B1165640) would lead to the formation of an imide derivative. rsc.org This modification can be used to introduce a second acyl group, altering the electronic properties of the nitrogen atom. rsc.org
These reactions are valuable for probing the steric and electronic requirements around the amide functionality. researchgate.net
The amide bond can be cleaved under hydrolytic conditions, typically by heating with a strong acid (e.g., HCl) or base (e.g., NaOH), to yield 2-((2-bromoallyl)oxy)aniline. youtube.com This hydrolysis unmasks a primary aromatic amine, which is a key intermediate for a multitude of subsequent transformations. nih.govnih.govresearchgate.net
The resulting aniline (B41778) can be:
Re-acylated with different acyl chlorides or anhydrides to introduce novel acyl groups.
Sulfonylated using sulfonyl chlorides to form sulfonamides.
Alkylated to form secondary or tertiary amines.
Utilized as a precursor in heterocycle synthesis , such as the formation of benzimidazoles or quinolines.
This strategy of hydrolysis followed by re-functionalization provides extensive possibilities for structural modification at the acetamide position. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| N-(2-((2-Bromoallyl)oxy)phenyl)acetamide |
| N-(2-((2-Iodoallyl)oxy)phenyl)acetamide |
| N-(2-((2-Azidoallyl)oxy)phenyl)acetamide |
| 3-((2-Acetamidophenoxy)methyl)but-3-enenitrile |
| N-(2-((2-(Phenylthio)allyl)oxy)phenyl)acetamide |
| 2-((2-Bromoallyl)oxy)aniline |
| Sodium hydride |
| Sodium iodide |
| Potassium iodide |
| Sodium azide |
| Sodium cyanide |
| Sodium thiophenoxide |
| meta-Chloroperoxybenzoic acid |
| Osmium tetroxide |
| Potassium permanganate |
| Phenylboronic acid |
| Styrene |
| Tributyl(vinyl)stannane |
| Phenylacetylene |
| Methyl iodide |
Systematic Variation of Substituents on the Phenyl Ring
The strategic derivatization of this compound through the introduction of various substituents on the phenyl ring is a key approach to modulate its chemical and physical properties. This allows for a systematic investigation of structure-activity relationships and the development of analogues with tailored characteristics. The electronic nature and position of these substituents can significantly influence the reactivity of the entire molecule, including the bromoallyl group and the acetamide linkage.
Synthesis of Analogues with Electron-Donating and Electron-Withdrawing Groups
The synthesis of analogues of this compound bearing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring can be achieved through multi-step synthetic pathways, typically starting from appropriately substituted phenols.
General Synthetic Strategy:
A common approach involves the initial synthesis of substituted 2-aminophenols. These precursors can then be acylated to introduce the acetamide functionality, followed by etherification with 2,3-dibromopropene (B1205560) to install the 2-bromoallyl group.
For instance, the synthesis of an analogue with an electron-donating methoxy (B1213986) group at the 4-position would begin with 2-amino-4-methoxyphenol. This would be acetylated using acetic anhydride or acetyl chloride to yield N-(2-hydroxy-4-methoxyphenyl)acetamide. Subsequent etherification with 2,3-dibromopropene in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone or DMF, would afford the desired product, N-(4-methoxy-2-((2-bromoallyl)oxy)phenyl)acetamide.
Conversely, for an analogue with an electron-withdrawing nitro group at the 5-position, the synthesis would commence with 2-amino-5-nitrophenol. Following the same synthetic sequence of acetylation and then etherification would lead to the formation of N-(5-nitro-2-((2-bromoallyl)oxy)phenyl)acetamide.
The reaction conditions for the etherification step are crucial and typically involve heating the reaction mixture to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is usually isolated by precipitation in cold water followed by filtration and can be further purified by recrystallization or column chromatography.
Table 1: Proposed Synthesis of this compound Analogues with Electron-Donating and Electron-Withdrawing Groups
| Substituent (Position) | Starting Material | Intermediate Product | Final Product |
| Methoxy (4-) | 2-Amino-4-methoxyphenol | N-(2-Hydroxy-4-methoxyphenyl)acetamide | N-(4-Methoxy-2-((2-bromoallyl)oxy)phenyl)acetamide |
| Methyl (5-) | 2-Amino-5-methylphenol | N-(2-Hydroxy-5-methylphenyl)acetamide | N-(5-Methyl-2-((2-bromoallyl)oxy)phenyl)acetamide |
| Nitro (5-) | 2-Amino-5-nitrophenol | N-(2-Hydroxy-5-nitrophenyl)acetamide | N-(5-Nitro-2-((2-bromoallyl)oxy)phenyl)acetamide |
| Chloro (4-) | 2-Amino-4-chlorophenol | N-(4-Chloro-2-hydroxyphenyl)acetamide | N-(4-Chloro-2-((2-bromoallyl)oxy)phenyl)acetamide |
Positional Isomer Synthesis and Comparative Reactivity Studies
The synthesis of positional isomers of this compound, namely the meta- and para-isomers, would involve starting with 3-aminophenol (B1664112) and 4-aminophenol, respectively. The synthetic sequence would be similar to that for the ortho-isomer, involving acetylation to form N-(3-hydroxyphenyl)acetamide and N-(4-hydroxyphenyl)acetamide, followed by etherification with 2,3-dibromopropene.
A significant aspect of the reactivity of these allyloxy-substituted N-phenylacetamides is their potential to undergo the Claisen rearrangement, a-sigmatropic rearrangement of allyl phenyl ethers. This reaction typically occurs upon heating and results in the migration of the allyl group from the oxygen atom to a carbon atom on the aromatic ring.
For this compound, heating could potentially lead to the formation of N-(3-(2-bromoallyl)-2-hydroxyphenyl)acetamide. The regioselectivity of the Claisen rearrangement is influenced by the position of the substituents on the phenyl ring. In the case of the ortho-isomer, the rearrangement would likely proceed to the adjacent, sterically accessible carbon atom.
Comparative reactivity studies between the ortho, meta, and para isomers in the Claisen rearrangement would be of significant interest. The electronic effects of the acetamido group at different positions relative to the allyloxy group would influence the electron density of the aromatic ring and, consequently, the rate and regioselectivity of the rearrangement. For instance, the acetamido group is generally considered an ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring. This effect would be most pronounced for the ortho and para isomers.
The presence of electron-donating or electron-withdrawing substituents on the phenyl ring of these isomers would further modulate their reactivity in the Claisen rearrangement. Research on other substituted allyl phenyl ethers has shown that electron-donating groups can accelerate the rearrangement, while electron-withdrawing groups can have the opposite effect.
Table 2: Potential Claisen Rearrangement Products of N-(Allyloxyphenyl)acetamide Isomers
| Starting Isomer | Potential Rearrangement Product |
| This compound | N-(3-(2-Bromoallyl)-2-hydroxyphenyl)acetamide |
| N-(3-((2-Bromoallyl)oxy)phenyl)acetamide | N-(2-(2-Bromoallyl)-3-hydroxyphenyl)acetamide and/or N-(4-(2-Bromoallyl)-3-hydroxyphenyl)acetamide |
| N-(4-((2-Bromoallyl)oxy)phenyl)acetamide | N-(3-(2-Bromoallyl)-4-hydroxyphenyl)acetamide |
Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
The this compound scaffold can serve as a versatile building block for the synthesis of more complex hybrid molecules. The presence of the reactive bromoallyl group and the potential for further modification of the phenyl ring and acetamide moiety allows for its integration with other pharmacologically relevant structures, such as various heterocyclic systems.
A common strategy for creating such hybrid molecules involves utilizing the bromoallyl group as an electrophilic site for nucleophilic substitution reactions. For example, the bromine atom can be displaced by sulfur, nitrogen, or oxygen nucleophiles, thereby linking the N-phenylacetamide core to another molecular fragment.
One potential application is the synthesis of hybrid molecules containing a thiazole (B1198619) ring. A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been synthesized by introducing the thiazole moiety into the amide scaffold. A similar approach could be envisioned for this compound, where the bromoallyl group is first converted to a thioacetamide, which can then be cyclized with an α-haloketone to form a thiazole ring.
Alternatively, the bromoallyl moiety can be used in cross-coupling reactions, such as the Suzuki or Heck reaction, to form new carbon-carbon bonds and link the scaffold to other aromatic or heteroaromatic systems.
Another approach to hybrid molecule synthesis involves modifying the acetamide portion of the scaffold. For example, the acetyl group could be replaced with a more complex acyl group containing a heterocyclic ring. This could be achieved by acylating 2-((2-bromoallyl)oxy)aniline with a suitable heterocyclic carboxylic acid or its corresponding acyl chloride.
The synthesis of these hybrid molecules aims to combine the structural features of this compound with those of other bioactive scaffolds to create novel compounds with potentially enhanced or synergistic biological activities. The design of such molecules often relies on the principle of molecular hybridization, where two or more pharmacophores are covalently linked to produce a single molecule with multiple biological targets.
Table 3: Potential Strategies for Hybrid Molecule Synthesis from this compound
| Reaction Type | Reactant for this compound | Potential Hybrid Scaffold |
| Nucleophilic Substitution | Thioamides, Amines, Phenols | Thiazoles, Amino-ethers, Phenoxy-ethers |
| Cross-Coupling Reactions | Boronic acids, Alkenes | Biaryls, Stilbenes |
| Acyl Modification of Precursor | Heterocyclic carboxylic acids | N-Heterocyclic-substituted phenylacetamides |
Future Directions and Emerging Research Avenues for N 2 2 Bromoallyl Oxy Phenyl Acetamide
Development of Green Chemistry Approaches for Synthesis
The synthesis of N-(2-((2-bromoallyl)oxy)phenyl)acetamide typically involves established reactions like Williamson ether synthesis and amide bond formation. Future efforts will concentrate on aligning these methods with the principles of green chemistry to minimize environmental impact and enhance safety. fzgxjckxxb.comejcmpr.com
Key areas for development include:
Sustainable Solvents : Traditional syntheses often employ polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724). wikipedia.org Research is moving towards replacing these with greener alternatives derived from renewable feedstocks, such as cyclopentyl methyl ether (CPME), or bio-based solvents like ethanol. rsc.org Solvent-free reaction conditions, potentially utilizing mechanochemical grinding or microwave irradiation, also represent a promising eco-friendly approach. researchgate.netmdpi.com
Catalytic Innovations : Phase-transfer catalysis (PTC) offers a powerful green methodology, enhancing reaction rates between immiscible reactants, reducing the need for organic solvents, and often allowing for milder reaction conditions. fzgxjckxxb.comiajpr.comresearchgate.netdalalinstitute.com The use of catalysts like quaternary 'onium' salts can facilitate the etherification step in the synthesis of this compound, minimizing waste and improving efficiency. iajpr.com
Energy Efficiency : Microwave-assisted organic synthesis (MAOS) and sonochemistry are emerging as energy-efficient alternatives to conventional heating. alfa-chemistry.com These techniques can dramatically reduce reaction times from hours to minutes and improve product yields, contributing to a more sustainable process. researchgate.netresearchgate.net
A comparison of traditional versus green approaches for a key synthetic step is outlined below.
| Parameter | Traditional Method (Williamson Ether Synthesis) | Green Chemistry Approach |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile wikipedia.org | Cyclopentyl methyl ether, Bio-based ethanol, Water, or Solvent-free mdpi.com |
| Catalyst | Stoichiometric strong base (e.g., NaH) masterorganicchemistry.com | Phase-transfer catalyst (e.g., TBAB) iajpr.com |
| Energy Source | Conventional heating (reflux) for 1-8 hours wikipedia.org | Microwave irradiation (minutes) researchgate.netresearchgate.net |
| Waste Profile | High organic solvent waste, hazardous by-products | Reduced solvent waste, recyclable catalysts, higher atom economy fzgxjckxxb.com |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize the synthesis of this compound, a deeper understanding of reaction kinetics, intermediate formation, and endpoint determination is crucial. Process Analytical Technology (PAT), which involves designing and controlling manufacturing processes through real-time measurements, is becoming indispensable. wikipedia.orglongdom.org Advanced spectroscopic techniques are the core tools for implementing PAT.
In-situ Raman and NMR Spectroscopy : FlowNMR and in-situ Raman spectroscopy are powerful, non-invasive techniques for monitoring reactions as they occur. rsc.orgmpg.de These methods can provide real-time data on the concentration of reactants, intermediates, and products without the need for sample extraction. acs.orgacs.orgaiche.org For instance, in the etherification step, Raman spectroscopy could track the consumption of the phenol (B47542) starting material and the formation of the ether product, ensuring precise reaction endpoint detection and minimizing impurity formation. acs.orgacs.org
Data-Driven Process Control : Integrating spectroscopic probes with automated control systems allows for dynamic optimization. Real-time data can be used to adjust parameters like temperature or reagent flow to maintain optimal conditions, ensuring consistent product quality and yield. researchgate.net This approach is a cornerstone of modern, efficient chemical manufacturing. chemanalyst.com
| Spectroscopic Technique | Information Provided | Application in Synthesis |
| Raman Spectroscopy | Vibrational modes (fingerprinting), concentration of species. nih.gov | Real-time monitoring of reactant consumption and product formation; ideal for heterogeneous mixtures. acs.orgacs.org |
| FlowNMR Spectroscopy | Detailed structural information, quantification of all soluble species. rsc.org | Mechanistic studies, identification of transient intermediates, kinetic analysis. mpg.de |
| FT-IR Spectroscopy | Functional group analysis. | Tracking the disappearance of O-H stretch (phenol) and appearance of C=O stretch (amide). |
Exploration of Unconventional Reaction Pathways and Novel Transformations
Beyond optimizing existing routes, future research will explore novel synthetic strategies and transformations for this compound.
Flow Chemistry : Continuous flow synthesis offers significant advantages in safety, efficiency, and scalability over traditional batch processing. nih.gov By performing reactions in microreactors, precise control over temperature, pressure, and reaction time is achieved, which can lead to higher yields and fewer by-products. nih.gov Multi-step syntheses, including amide bond formations, can be integrated into a single, continuous flow system, streamlining the production process. rsc.orgrsc.orgresearchgate.net
Biocatalysis : The use of enzymes offers a highly selective and environmentally benign alternative for key synthetic steps. mdpi.comrsc.org For instance, lipase-catalyzed reactions can be used for amide bond formation under mild, aqueous conditions, avoiding the need for harsh coupling reagents. rsc.orgmanchester.ac.uk Nitrile hydratase enzymes could also be employed in innovative chemoenzymatic pathways to construct the amide bond. nih.gov Biocatalysis is particularly valuable for producing chiral molecules with high enantioselectivity. researchgate.netresearchgate.net
Photocatalysis and Electrosynthesis : These methods use light or electrical energy to drive chemical reactions, often enabling unique transformations that are inaccessible through traditional thermal methods. Exploring these avenues could lead to the discovery of novel derivatives of this compound with unique properties.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the discovery and optimization of molecules and reactions. chemcopilot.com
Predictive Retrosynthesis and Reaction Optimization : AI-powered tools can analyze the structure of this compound and propose novel and efficient synthetic routes that a human chemist might overlook. Machine learning models, trained on vast reaction databases, can predict the optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize by-products. wordpress.comacs.orgnih.gov
Prediction of Novel Transformations : AI can go beyond known reactions to predict new transformations. By learning the underlying rules of chemical reactivity, models can suggest how this compound might react under unconventional conditions or with novel reagents, opening up new areas of chemical space.
Regioselectivity Prediction : For reactions involving aromatic rings, such as electrophilic substitution, predicting the position of the reaction is critical. ML models like RegioML have demonstrated high accuracy in predicting regioselectivity, which can guide the synthesis of new derivatives of the core phenylacetamide structure. rsc.orgnih.govgithub.comnih.govchemrxiv.org This predictive power saves significant time and resources in the lab by prioritizing the most promising synthetic strategies. rsc.orgnih.gov
| AI/ML Application | Description | Potential Impact on this compound Research |
| Retrosynthesis Algorithms | Propose synthetic pathways by working backward from the target molecule. | Discovery of more efficient, cost-effective, or greener synthesis routes. |
| Reaction Condition Prediction | Suggests optimal catalysts, solvents, and temperatures based on reactants and products. chemcopilot.comrsc.org | Accelerates the optimization phase of synthesis, reducing the number of experiments needed. wordpress.com |
| Forward Reaction Prediction | Predicts the likely products of a given set of reactants and conditions. | Helps in anticipating potential side products and designing cleaner reactions. |
| Property Prediction | Forecasts physicochemical or biological properties of novel, unsynthesized derivatives. | Guides the design of new molecules with desired functionalities. |
Q & A
Q. How do solvent and catalyst choices influence yield in bromoallyl ether formation?
- Optimization :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenolic oxygen .
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.
- Yield Data :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | CH₃CN | 72 |
| TBAB | DMF | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
